Evidence 1: Chemoselective C–I Over C–Br Cross-Coupling—Mechanistic Basis for Orthogonal Sequential Functionalization
2-Bromo-4-iodo-6-nitroaniline enables chemoselective C–I bond functionalization in the presence of the C–Br bond. The mechanistic origin of this selectivity is established: with Pd(Q-phos-tol)₂, iodobenzene undergoes oxidative addition via irreversible associative phosphine displacement, while bromobenzene proceeds through rate-limiting phosphine dissociation—a mechanistically distinct, slower pathway [1]. The Science of Synthesis reference work explicitly states that 'chemoselective cross coupling at the aryl C—I bond can be achieved in the presence of chloride, bromide, 4-toluenesulfonate, and aldehyde substituents on the aryl ring' [2]. For bromo(iodo)arenes specifically, Ying et al. (2023) demonstrated a general Ni-catalyzed C(sp²)–I selective cross-electrophile coupling (XEC) with 'excellent C(sp²)–I selectivity,' and DFT calculations revealed two distinct oxidative addition pathways for the Niᴵ–alkyl complex to the C(sp²)–I bond [3]. In contrast, the comparator 2,4-dibromo-6-nitroaniline presents two chemically equivalent C–Br bonds, precluding intrinsic site-selectivity without external differentiation strategies.
| Evidence Dimension | Mechanism-based chemoselectivity of C–I vs. C–Br oxidative addition |
|---|---|
| Target Compound Data | C–I bond: associative displacement mechanism (lower barrier); C–Br bond: dissociative mechanism (higher barrier); both halogens present on same scaffold enabling sequential coupling [1][3] |
| Comparator Or Baseline | 2,4-Dibromo-6-nitroaniline: two chemically equivalent C–Br bonds; no intrinsic site-selectivity. Single-halogen 2-bromo-6-nitroaniline: only one C–Br leaving group; no second coupling site without re-halogenation. |
| Quantified Difference | Qualitative rate order I > Br > Cl for oxidative addition (class-level); mechanistic pathway divergence (associative for I vs. dissociative for Br) confirmed by kinetic studies on Pd(Q-phos-tol)₂ system [1] |
| Conditions | Pd(0) and Ni(0) catalytic systems; validated across Suzuki–Miyaura, Negishi, and cross-electrophile coupling manifolds [2][3] |
Why This Matters
This differential reactivity is the foundational property that justifies procurement of this specific compound: it enables two sequential, high-fidelity C–C bond-forming steps at predictable positions without intermediate halogenation, reducing step count and protecting-group requirements in divergent synthesis.
- [1] Barrios-Landeros, F.; Carrow, B. P.; Hartwig, J. F. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. J. Am. Chem. Soc. 2005, 127, 6940–6941. DOI: 10.1021/ja042959i. View Source
- [2] Li, L.; Biscoe, M. R. Science of Synthesis: Cross Coupling and Heck-Type Reactions, 2013, 1, 799. Section 1.4.4.2.1.1. DOI: 10.1055/sos-SD-207-00534. View Source
- [3] Ying, X.; Li, Y.; Li, L.; Li, C. Nickel-Catalyzed C–I-Selective C(sp²)–C(sp³) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. Angew. Chem. Int. Ed. 2023, 62, e202304177. DOI: 10.1002/anie.202304177. View Source
